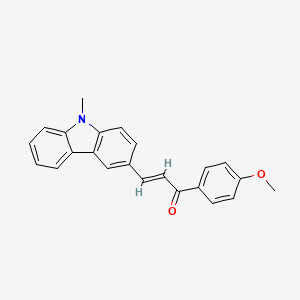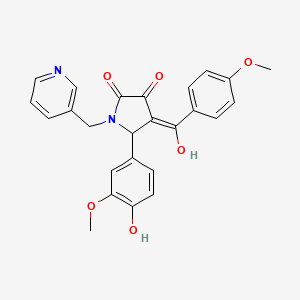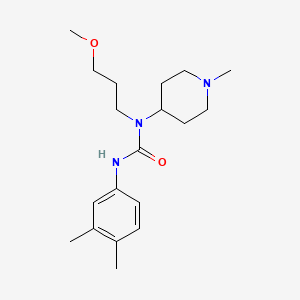
1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one, also known as MCPR, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit cell migration and invasion. Additionally, it has been shown to increase the production of reactive oxygen species, which can lead to cell damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one in lab experiments is its potential as an anticancer agent. Its ability to inhibit the growth of cancer cells makes it a promising candidate for further study in this area. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to develop and optimize as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one. One area of focus could be on further elucidating its mechanism of action, which could help to optimize its use as a therapeutic agent. Additionally, further studies could be conducted to explore its potential applications in imaging and diagnostic applications. Finally, research could be conducted to explore the potential of 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one as a lead compound for the development of new anticancer agents.
Métodos De Síntesis
The synthesis of 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one involves a multi-step process that begins with the reaction of 4-methoxybenzaldehyde and 9-methylcarbazole in the presence of a base catalyst to form a Schiff base. This Schiff base is then reacted with acetone to form the final product, 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one. The purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study as a potential anticancer agent. Additionally, 1-(4-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)-2-propen-1-one has been studied for its potential use as a fluorescent dye for imaging applications.
Propiedades
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(9-methylcarbazol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2/c1-24-21-6-4-3-5-19(21)20-15-16(7-13-22(20)24)8-14-23(25)17-9-11-18(26-2)12-10-17/h3-15H,1-2H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKXCRZRAOQLNF-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-methoxyphenyl)-3-(9-methylcarbazol-3-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5295083.png)


![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5295099.png)
![4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5295100.png)

![N-[4-(allyloxy)phenyl]-2-(phenylthio)acetamide](/img/structure/B5295111.png)
![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B5295117.png)
![1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide](/img/structure/B5295119.png)
![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5295130.png)

![2-[({6-[(dimethylamino)carbonyl]-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetyl)amino]-2-methylpropanoic acid](/img/structure/B5295144.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{[2-(2-oxoimidazolidin-1-yl)ethyl]amino}nicotinamide](/img/structure/B5295152.png)
